4-[2-(1,3-BENZODIOXOL-5-YLMETHYLENE)HYDRAZINO]-N~1~-(4-CHLOROPHENYL)-4-OXOBUTANAMIDE
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Overview
Description
4-[2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]-N~1~-(4-chlorophenyl)-4-oxobutanamide is a complex organic compound with the molecular formula C20H21N3O4. This compound is known for its unique structure, which includes a benzodioxole ring, a hydrazino group, and a chlorophenyl group.
Preparation Methods
The synthesis of 4-[2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]-N~1~-(4-chlorophenyl)-4-oxobutanamide typically involves multiple steps. One common synthetic route includes the condensation of 1,3-benzodioxole-5-carbaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 4-chlorophenylacetic acid and acetic anhydride under reflux conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4-[2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]-N~1~-(4-chlorophenyl)-4-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
4-[2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]-N~1~-(4-chlorophenyl)-4-oxobutanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Mechanism of Action
The mechanism of action of 4-[2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]-N~1~-(4-chlorophenyl)-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
4-[2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]-N~1~-(4-chlorophenyl)-4-oxobutanamide can be compared with other similar compounds, such as:
4-[2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]-N-(3-chlorophenyl)-3-nitrobenzenesulfonamide: This compound has a similar structure but includes a nitrobenzenesulfonamide group, which may confer different chemical and biological properties.
N-(4-((2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)carbonyl)phenyl)benzenesulfonamide: This compound also contains a benzodioxole ring and a hydrazino group but differs in the presence of a benzenesulfonamide group.
Properties
IUPAC Name |
N'-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-N-(4-chlorophenyl)butanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4/c19-13-2-4-14(5-3-13)21-17(23)7-8-18(24)22-20-10-12-1-6-15-16(9-12)26-11-25-15/h1-6,9-10H,7-8,11H2,(H,21,23)(H,22,24)/b20-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPXROOGDVLTFC-KEBDBYFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)CCC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)CCC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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